3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid
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Overview
Description
3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C21H19NO5S and a molecular weight of 397.45 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H19NO5S/c1-27-19-12-10-18(11-13-19)22(15-16-6-3-2-4-7-16)28(25,26)20-9-5-8-17(14-20)21(23)24/h2-14H,15H2,1H3,(H,23,24) . This indicates the presence of a benzyl group, a 4-methoxyphenyl group, a sulfamoyl group, and a benzoic acid group in the molecule.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The boiling point and density of this compound are not provided in the search results .Scientific Research Applications
Biochemical Interactions and Applications
Benzoic acid derivatives, including those structurally related to 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid, have been extensively studied for their toxicological properties and interactions with biological systems. For example, Gorokhova et al. (2020) assessed the toxicity of several benzoic acid derivatives, revealing insights into their effects on biochemical parameters and organ systems when ingested. These findings suggest a broader implication for understanding the toxicological profile of benzoic acid derivatives, including potential analogs of this compound (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).
Environmental Interactions
The environmental fate and transformation of benzoic acid derivatives, including UV filters like benzophenone-4, which shares functional groups with this compound, have been investigated. Xiao et al. (2013) explored the transformation mechanisms of benzophenone-4 in water under chlorination disinfection processes, highlighting the potential environmental impact and degradation pathways of similar compounds (Xiao, Wei, Yin, Wei, & Du, 2013).
Synthesis and Material Science Applications
The synthesis and material science applications of benzoic acid derivatives are of significant interest. For instance, Sivakumar et al. (2010) synthesized and studied the luminescent properties of lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid. Their work demonstrates the influence of substituent groups on the photophysical properties of these compounds, which could inform the design and development of new materials based on this compound derivatives (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
3-[benzyl-(4-methoxyphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-27-19-12-10-18(11-13-19)22(15-16-6-3-2-4-7-16)28(25,26)20-9-5-8-17(14-20)21(23)24/h2-14H,15H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEAUFBAKRTYGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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